molecular formula C6H12O5 B157378 (-)-Viburnitol CAS No. 488-76-6

(-)-Viburnitol

Cat. No. B157378
CAS RN: 488-76-6
M. Wt: 164.16 g/mol
InChI Key: IMPKVMRTXBRHRB-RSVSWTKNSA-N
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Description

(-)-Viburnitol is not directly mentioned in the provided papers; however, the papers discuss various species of the Viburnum genus and their phytochemical constituents. The genus Viburnum is known for its ornamental and medicinal value, with over 230 species of shrubs and small trees . The species have been used traditionally for treating a range of ailments, including coughs, colds, tuberculosis, rheumatic aches, ulcers, stomach and kidney problems, and gynecological disorders . The biological effects of Viburnum species are attributed to their rich content of bioactive compounds such as phenolic compounds, iridoids, carotenoids, and essential oils .

Synthesis Analysis

The papers do not provide specific information on the synthesis of (-)-Viburnitol or related compounds. However, they do mention the extraction and isolation of various phytochemicals from different parts of Viburnum plants, such as fruits, leaves, and bark . For instance, iridoid glycosides have been isolated from Viburnum betulifolium, and their structures were established by spectroscopic means . Similarly, the fruits of Viburnum opulus L. were extracted with solvents like n-hexane, ethyl acetate, and methanol to study their effects on endometriosis .

Molecular Structure Analysis

The molecular structures of compounds isolated from Viburnum species are diverse and include iridoids, phenolic compounds, and diterpenes . For example, viburnalloside, an iridoid glycoside isolated from Viburnum betulifolium, has a unique structure with an iridoid aglucone acylated at C-1 with isovaleric acid . The papers do not provide detailed molecular structure analysis of (-)-Viburnitol.

Chemical Reactions Analysis

The provided papers do not discuss specific chemical reactions involving (-)-Viburnitol or its derivatives. However, they do report on the bioactivities of Viburnum extracts and isolated compounds, which suggest potential chemical interactions within biological systems . For instance, Viburnum opulus L. juice was found to inhibit adipogenesis in murine 3T3-L1 preadipocyte cell line, indicating possible chemical interactions with cellular components .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds from Viburnum species are not extensively discussed in the provided papers. However, the papers do mention the presence of various bioactive compounds with health-promoting activities, such as antioxidant, antibacterial, anti-inflammatory, cytotoxic, and anticancer properties . These properties suggest that the compounds have specific physical and chemical characteristics that enable them to interact with biological targets.

Scientific Research Applications

Ethnopharmacological Applications

  • Treatment of Endometriosis : Viburnum opulus L., containing (-)-Viburnitol, has been used in traditional medicine for treating endometriosis. A study on rats with surgically-induced endometriosis showed that the ethyl acetate and methanol extracts of V. opulus significantly reduced endometriotic volumes, suggesting potential therapeutic applications in endometriosis treatment (Saltan et al., 2016).

  • Anticancer Properties : The genus Viburnum, which includes (-)-Viburnitol, has shown promise in anticancer research. Viburnum opulus juice has demonstrated an inhibitory effect on tumor cell growth in Ehrlich ascites carcinoma-bearing mice, indicating potential anticancer activity (Ceylan et al., 2018).

Therapeutic Potential in Urological Disorders

  • Antiurolithiatic Activity : Viburnum opulus L. has been traditionally used to aid in passing kidney stones. Research supports this traditional use, showing that extracts from V. opulus fruits have a potential antiurolithiatic activity in a rat model of sodium oxalate-induced urolithiasis, suggesting its effectiveness in preventing kidney stone formation (Ilhan et al., 2014).

Anti-inflammatory and Antioxidant Activities

  • Anti-inflammatory Effects : Viburnum pichinchense, containing (-)-Viburnitol, has been used ethnopharmacologically for its anti-inflammatory properties. A study on its methanol extract showed significant anti-inflammatory activity by targeting NF-κB and caspase-11 non-canonical inflammasome pathways in macrophages, highlighting its potential as an anti-inflammatory remedy (Hwang et al., 2019).

  • Viburnum Phylogeny and Taxonomy : Research on the phylogeny of Viburnum, which includes (-)-Viburnitol, provides insights into taxonomy and biogeography, aiding in the classification and understanding of character evolution within the genus (Winkworth & Donoghue, 2005).

properties

IUPAC Name

(1R,2R,4S,5R)-cyclohexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4-,5+,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPKVMRTXBRHRB-RSVSWTKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331579
Record name CHEBI:37600
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Viburnitol

CAS RN

488-76-6
Record name CHEBI:37600
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
184
Citations
J Ewing, GK Hughes, E Ritchie - Australian Journal of Scientific …, 1950 - adsabs.harvard.edu
… A NEW SOURCE OF “l-QIJERCITOL” (VIBURNITOL*)t … Acta 33: 343 (1950)) that “l-quercitol” and viburnitol … to retain the name viburnitol. …
Number of citations: 12 adsabs.harvard.edu
C Le Drian, P Vogel - Helvetica chimica acta, 1988 - Wiley Online Library
… Since then, (-)-viburnitol has been found in many plant families [9-111. (-)-Viburnitol is often a … The non-natural enantiomer, (+)-viburnitol, has been synthetized by Posternak from bchiro-…
Number of citations: 13 onlinelibrary.wiley.com
DV Phillips, DO Wilson… - Journal of agricultural and …, 1984 - ACS Publications
… for (-)-viburnitol, the spectrum of the Me3Si derivative is shown in Figure 1. The spectra of viburnitol from alder and Russian olive and from authenitic (-)-viburnitol were identical. The …
Number of citations: 30 pubs.acs.org
A Richter, M Popp - New Phytologist, 1992 - Wiley Online Library
… and viburnitol, was observed when these compounds were present in the hosts' xylem sap. Conversely, sorbitol, although abundant in the host xylem sap, was only detectable in minute …
Number of citations: 106 nph.onlinelibrary.wiley.com
PE Manni, JE Sinsheimer - Journal of Pharmaceutical Sciences, 1965 - Wiley Online Library
… sylvestre leaves failed to show the presence of viburnitol. Indeed, when we duplicated the isolation procedure of Power and Tutin (12) for viburnitol, only conduritol A was obtained. …
Number of citations: 62 onlinelibrary.wiley.com
DJ Slatkin, NJ Doorenbos, JE Knapp… - Journal of pharmaceutical …, 1972 - Elsevier
… phrases 0 Cocculus carolinus DC ( Menispermaceae)-isolation and identification of chemical constituents (+)-Quercitolisolated and identified from Cocculus carolinus DC 0 (-)-Viburnitol…
Number of citations: 12 www.sciencedirect.com
F Cramer - Angewandte Chemie International Edition in English, 1966 - Wiley Online Library
… out on the pentahydroxycyclohexanes L-viburnitol (5) and D-… ethers occur together with L-viburnitol and leucanthemitol, L-… infused into plants containing L-viburnitol, o-quercitol, or …
Number of citations: 28 onlinelibrary.wiley.com
N Boutaghane, L Voutquenne-Nazabadioko… - Phytochemistry …, 2013 - Elsevier
A new triterpenic diester, 3,21-dipalmitoyloxy-16β,21α-dihydroxy-β-amyrine (1), along with two natural cyclitols, conduritol C (2) and viburnitol (3), four known triterpenes (4–7), and …
Number of citations: 20 www.sciencedirect.com
LR Stephens, RR Kay, RF Irvine - Biochemical journal, 1990 - portlandpress.com
… These results suggest that myo-inositol, lL-chiro-inositol, (-)-viburnitol and sequoyitol can all bind reversibly to the same recognition site on myo-inositol D-3 hydroxykinase, but that only …
Number of citations: 25 portlandpress.com
J McCorkindale, NL Edson - Biochemical Journal, 1954 - ncbi.nlm.nih.gov
… mesoInositol (CP grade) was obtained from the Pfanstiehl Chemical Co.; d-and l-inositol, I-viburnitol and seyllitol hexaacetate were gifts from Mrs E. Smith, ChemistryDepartment, …
Number of citations: 148 www.ncbi.nlm.nih.gov

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